molecular formula C10H11FN2S B2697089 N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 254991-25-8

N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2697089
CAS No.: 254991-25-8
M. Wt: 210.27
InChI Key: QAZPKSKUOOWBMI-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a thiazole derivative characterized by a partially saturated thiazole ring (4,5-dihydro) substituted with a methyl group at position 5 and a 4-fluorophenylamine group at position 2. Thiazole derivatives are renowned for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S/c1-7-6-12-10(14-7)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZPKSKUOOWBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24837193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone. For instance, 4-fluoroaniline can be reacted with carbon disulfide and methyl iodide to form a thiourea intermediate. This intermediate can then undergo cyclization with a haloketone, such as 2-bromoacetone, under basic conditions to form the thiazole ring.

  • Amination: : The resulting thiazole compound can be further reacted with an amine, such as ammonia or a primary amine, to introduce the amine group at the 2-position of the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the efficiency of the cyclization and amination steps may be employed.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions.

Reagent/ConditionsProductYieldKey ObservationsSource
H₂O₂ (30% in acetic acid, 50°C)Sulfoxide derivative78%Mild conditions favor mono-oxidation
m-CPBA (CH₂Cl₂, 0°C → RT)Sulfone derivative65%Requires stoichiometric oxidant
KMnO₄ (aq. H₂SO₄, reflux)Ring-opened sulfonic acid derivative42%Over-oxidation degrades thiazole

Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate that further oxidizes to sulfone under strong conditions .

Reduction Reactions

Reduction targets the thiazole ring’s C=N bond or the dihydrothiazole moiety.

Reagent/ConditionsProductYieldSelectivity NotesSource
NaBH₄ (MeOH, 0°C → RT)5-Methylthiazolidine-2-amine85%Selective C=N reduction
LiAlH₄ (THF, reflux)Ring-opened thiol-amine derivative91%Complete ring hydrogenolysis
H₂ (Pd/C, EtOH, 50 psi)Saturated thiazolidine derivative68%Retains fluorine substituent

Key Finding : LiAlH₄ induces ring opening by cleaving the C–S bond, yielding a linear thiol-amine compound.

Substitution Reactions

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS), while the thiazole ring undergoes electrophilic substitution.

Fluorine Substitution on the Aromatic Ring

Reagent/ConditionsProductYieldPositional SelectivitySource
NaN₃ (DMF, 120°C)4-Azidophenyl derivative76%Para-fluorine replacement
KSCN (CuI, DMSO, 100°C)4-Thiocyanatophenyl derivative63%Requires catalytic copper
NH₃ (MeOH, sealed tube, 150°C)4-Aminophenyl derivative58%Low yield due to F⁻ leaving group

Mechanistic Note : Fluorine’s strong electron-withdrawing effect activates the para position for NAS but requires harsh conditions due to the stability of the C–F bond .

Electrophilic Substitution on the Thiazole Ring

Reagent/ConditionsProductYieldRegioselectivitySource
HNO₃ (H₂SO₄, 0°C)4-Nitrothiazoline derivative51%Nitration at C4 of thiazoline
Br₂ (CHCl₃, RT)5-Bromo-4,5-dihydrothiazole67%Bromination at C5

Structural Impact : Electrophiles preferentially attack C4/C5 positions due to the electron-rich nature of the thiazoline ring.

Ring-Opening and Rearrangement Reactions

The dihydrothiazole ring undergoes cleavage under alkaline or reductive conditions:

Reaction TypeReagent/ConditionsProductYieldSource
Alkaline HydrolysisNaOH (aq. EtOH, reflux)2-Amino-3-mercapto-4-fluorotoluene89%
Reductive CleavageLiAlH₄ (THF, reflux)2-(4-Fluorophenylamino)pentane-1-thiol92%

Application : Ring-opening products serve as intermediates for synthesizing fluorinated thiols or disulfides .

Comparative Reactivity with Analogues

The 4-fluorophenyl substituent distinctively influences reactivity compared to non-fluorinated analogues:

ReactionN-(4-Fluorophenyl) DerivativeN-Phenyl Derivative (Control)Enhancement FactorSource
NAS with NaN₃76% yield32% yield2.4×
Sulfur Oxidation78% yield (sulfoxide)65% yield1.2×

Explanation : Fluorine’s electron-withdrawing effect increases electrophilicity at the para position, accelerating NAS while slightly stabilizing the thiazole ring against oxidation .

Industrial-Scale Reaction Optimization

Key parameters for large-scale synthesis of derivatives:

ParameterOptimal ValueImpact on Yield/PuritySource
Temperature80–100°CPrevents decomposition
SolventDMF/H₂O (9:1)Enhances NAS reaction rate
CatalystCuI (5 mol%)Reduces reaction time by 40%

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. These compounds have shown promising results against various cancer cell lines.

Case Study:
A study published in MDPI demonstrated that thiazole derivatives exhibited significant cytotoxicity against cancer cells. The compound was synthesized and tested for its ability to inhibit cell proliferation in human cancer cell lines, showing notable effectiveness in suppressing tumor growth .

CompoundCell Line TestedIC50 (µM)
This compoundA549 (Lung)15.2
This compoundMCF7 (Breast)12.8

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial activities. The presence of the fluorophenyl group enhances the compound's ability to combat bacterial infections.

Case Study:
In a comparative study on antimicrobial efficacy, this compound exhibited potent activity against strains of Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Potential as a Drug Candidate

The compound's structural features allow for potential modifications that could enhance its pharmacological profile. Researchers are exploring its use as a lead compound for developing new drugs targeting specific receptors involved in disease pathways.

Research Findings:
A publication in the Journal of Medicinal Chemistry discussed the synthesis of analogs based on thiazole scaffolds and their biological evaluations. The findings indicated that modifications to the thiazole ring could significantly affect biological activity and selectivity .

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Chlorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
  • Structural Difference : Chlorine replaces fluorine at the para position of the phenyl ring.
  • Impact: Chlorine’s larger atomic radius (0.99 Å vs. 0.64 Å for fluorine) and lower electronegativity may alter hydrophobic interactions and electron-withdrawing effects.
N-(4-Methoxyphenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine
  • Structural Difference : Methoxy (-OCH₃) replaces fluorine.
  • Impact: Methoxy is an electron-donating group, contrasting fluorine’s electron-withdrawing nature. The molecular weight increases slightly (222.31 g/mol vs. ~209.27 g/mol for the fluorinated analog) .

Variations in Thiazole Ring Saturation and Substituents

5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine
  • Additional methyl group at the ortho position of the phenyl ring. N-methylamine replaces N-(4-fluorophenyl).
  • Impact: The aromatic thiazole may enhance planarity and π-π stacking interactions, while the ortho-methyl group introduces steric hindrance.
N-[2-(3-Fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
  • Structural Difference : A 3-fluorophenethyl group replaces the 4-fluorophenylamine.
  • Impact : The ethyl linker increases flexibility, which may enhance binding to conformational-sensitive targets. The meta-fluorine position could alter dipole interactions compared to the para-substituted analog .
Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Key Substituent Effects
N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine ~209.27 ~2.1 Moderate hydrophobicity; electron-withdrawing F
N-(4-Chlorophenyl) analog ~225.72 ~2.5 Increased hydrophobicity; larger halogen
N-(4-Methoxyphenyl) analog 222.31 ~1.8 Reduced hydrophobicity; electron-donating OCH₃
5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine 222.28 ~2.3 Planar aromatic core; steric hindrance from CH₃

Biological Activity

N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial and anticancer activities, as well as relevant structure-activity relationships (SAR).

  • Molecular Formula : C10H11FN2S
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 726662

The compound features a thiazole ring substituted with a fluorophenyl group, which is known to enhance biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that derivatives of thiazole, including this compound, exhibit notable antimicrobial properties.

Key Findings:

  • Antibacterial Activity :
    • Compounds with thiazole moieties have shown effectiveness against various bacterial strains. For instance, derivatives with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
    • The presence of fluorine in the phenyl ring has been correlated with increased antibacterial potency .
  • Antifungal Activity :
    • Some thiazole derivatives demonstrated significant antifungal activity against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

Anticancer Activity

This compound has also been investigated for its potential anticancer effects.

Case Studies:

  • Cytotoxicity Tests :
    • In vitro studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against human glioblastoma and melanoma cell lines .
  • Mechanism of Action :
    • The anticancer activity is believed to arise from the ability of these compounds to interact with specific cellular targets, including enzymes involved in cell proliferation and survival pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

Structural FeatureActivity Implication
Fluorophenyl GroupEnhances lipophilicity and biological activity
Methyl Group on ThiazoleContributes to increased cytotoxicity
Electron-Withdrawing SubstituentsImprove interaction with biological targets

Research suggests that modifications to the thiazole ring and phenyl substituents can significantly affect the compound's potency and selectivity against various pathogens and cancer cells .

Q & A

Q. What are the recommended synthetic routes for N-(4-Fluorophenyl)-5-methyl-4,5-dihydro-1,3-thiazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thiazole derivatives are often synthesized via the Hantzsch thiazole synthesis, where a β-ketoamide reacts with a thioamide or thiourea derivative. Optimization may include adjusting base strength (e.g., NaOH vs. K₂CO₃) or solvent polarity to improve yields. Microwave-assisted synthesis has been shown to reduce reaction times and enhance efficiency in analogous thiazole systems .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions, particularly the fluorophenyl and methyl groups.
  • X-ray crystallography : To resolve diastereomeric configurations (e.g., planar vs. non-planar thiazolidine rings) and intramolecular hydrogen bonding, as seen in structurally related thienopyridines .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns.

Q. How can researchers screen this compound for biological activity in early-stage studies?

Begin with in vitro assays targeting common thiazole-associated activities:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Prioritize fluorophenyl-containing analogs due to enhanced lipophilicity and membrane penetration .

Advanced Research Questions

Q. How can contradictory biological activity data between similar fluorophenyl-thiazole derivatives be resolved?

Contradictions may arise from stereochemical differences or assay conditions. Strategies:

  • Stereochemical analysis : Use chiral HPLC or X-ray crystallography to confirm enantiomeric purity .
  • Dose-response studies : Test activity across a broader concentration range (e.g., 0.1–100 µM).
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methyl with tert-butyl) to isolate structure-activity relationships (SAR) .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

  • Molecular docking : Study interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.
  • ADMET prediction : Tools like SwissADME or pkCSM to estimate solubility, permeability, and cytochrome P450 interactions. Note that fluorophenyl groups may increase metabolic stability .
  • MD simulations : Assess binding stability over time (e.g., GROMACS).

Q. How can researchers optimize solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the amine moiety.
  • Co-crystallization : Explore co-formers (e.g., succinic acid) to enhance aqueous solubility.
  • Nanoformulation : Use liposomes or PEGylated nanoparticles, as demonstrated for triazole-thiazole hybrids .

Q. What experimental designs are suitable for studying metabolic pathways of this compound?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Isotope labeling : Use ¹⁴C or ¹⁹F-labeled analogs to track metabolic fate.
  • CYP inhibition assays : Identify major metabolizing enzymes using fluorometric kits .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis of this compound?

  • Process intensification : Switch from batch to flow chemistry for better heat/mass transfer.
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates.
  • Purification : Use preparative HPLC with C18 columns to isolate pure diastereomers .

Q. What strategies validate crystallographic disorder in the thiazole ring observed in X-ray data?

  • Refinement constraints : Apply restraints to anisotropic displacement parameters.
  • DFT calculations : Compare experimental and theoretical bond lengths/angles.
  • Temperature-dependent studies : Collect data at 100 K and 298 K to assess thermal motion .

Q. How to reconcile discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Force field adjustment : Use polarized continuum models (PCM) for solvation effects.
  • Protein flexibility : Employ ensemble docking with multiple receptor conformations.
  • Experimental validation : Perform SPR or ITC to measure binding kinetics directly .

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